molecular formula C14H25NO5 B14785931 (R)-tert-Butyl 2-((R)-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 2-((R)-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B14785931
M. Wt: 287.35 g/mol
InChI Key: VYGIGVDDUBLRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the cyclization of nitrogen-containing carbonyl compounds. One common method is the use of nitrogen-containing acetals and ketals as starting materials . The reaction conditions often include the elimination of an alcohol molecule followed by intramolecular cyclization to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of pyrrolidine derivatives, including ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate, involves the use of efficient catalytic systems. For example, a chiral amine-derived iridacycle complex can catalyze the N-heterocyclization of primary amines with diols . This method provides high yields and enantioselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 2-(3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3

InChI Key

VYGIGVDDUBLRTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.